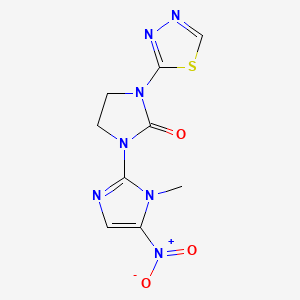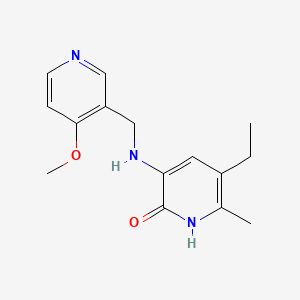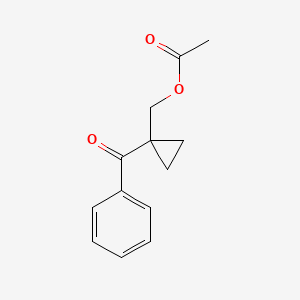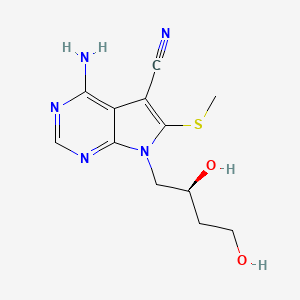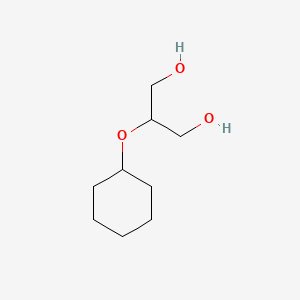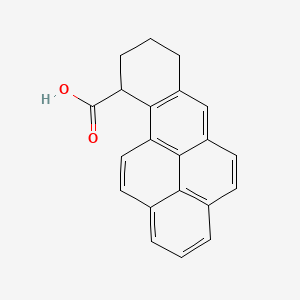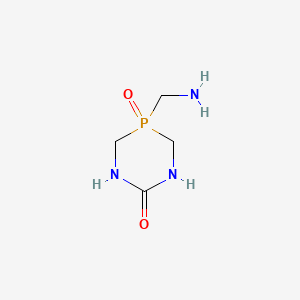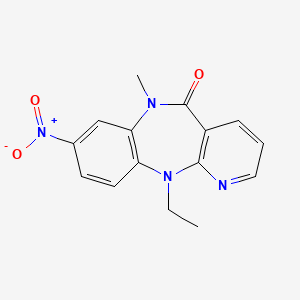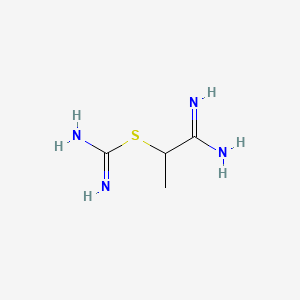
(2-((2-Aminoethyl)amino)ethanol-N,N')dichlorodihydroxyplatinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((2-Aminoethyl)amino)ethanol-N,N’)dichlorodihydroxyplatinum is a platinum-based compound that has garnered interest in various scientific fields due to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Aminoethyl)amino)ethanol-N,N’)dichlorodihydroxyplatinum typically involves the reaction of platinum salts with (2-Aminoethyl)aminoethanol under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then purified using various techniques such as crystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of (2-((2-Aminoethyl)amino)ethanol-N,N’)dichlorodihydroxyplatinum involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, and involves the use of industrial-grade reagents and equipment. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
(2-((2-Aminoethyl)amino)ethanol-N,N’)dichlorodihydroxyplatinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different platinum complexes.
Reduction: It can be reduced to lower oxidation states of platinum.
Substitution: The chlorine atoms in the compound can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands such as ammonia, phosphines, and thiols are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum-ligand complexes.
科学的研究の応用
(2-((2-Aminoethyl)amino)ethanol-N,N’)dichlorodihydroxyplatinum has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Studied for its interactions with biological molecules such as DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to form cross-links with DNA, leading to apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials and nanotechnology.
作用機序
The mechanism of action of (2-((2-Aminoethyl)amino)ethanol-N,N’)dichlorodihydroxyplatinum involves its interaction with cellular components, particularly DNA. The compound forms covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of cross-links. These cross-links inhibit DNA replication and transcription, ultimately triggering cell death through apoptosis. The compound also interacts with various proteins and enzymes, further contributing to its cytotoxic effects.
類似化合物との比較
Similar Compounds
Cisplatin: Another platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: A derivative of cisplatin with reduced side effects.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.
Uniqueness
(2-((2-Aminoethyl)amino)ethanol-N,N’)dichlorodihydroxyplatinum is unique due to its specific ligand structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to other platinum-based compounds. Its ability to form stable complexes with various ligands also makes it a versatile compound for research and industrial applications.
特性
CAS番号 |
88475-03-0 |
|---|---|
分子式 |
C4H14Cl2N2O3Pt-2 |
分子量 |
404.15 g/mol |
IUPAC名 |
2-(2-aminoethylamino)ethanol;platinum(2+);dichloride;dihydroxide |
InChI |
InChI=1S/C4H12N2O.2ClH.2H2O.Pt/c5-1-2-6-3-4-7;;;;;/h6-7H,1-5H2;2*1H;2*1H2;/q;;;;;+2/p-4 |
InChIキー |
QRMIVHDSUFGYRE-UHFFFAOYSA-J |
正規SMILES |
C(CNCCO)N.[OH-].[OH-].[Cl-].[Cl-].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



